1-(Aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylic acid
Overview
Description
1-(Aminomethyl)-5-oxaspiro[24]heptane-1-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes an oxaspiro ring system
Preparation Methods
The synthesis of 1-(Aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylic acid typically involves several steps. One common synthetic route includes the reaction of cyclohexanone with phenylhydrazine hydrochloride under reflux conditions using methanesulfonic acid in methanol . This reaction yields a tricyclic indole, which can be further modified to obtain the desired spirocyclic compound. Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
1-(Aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include methanesulfonic acid for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used in the synthesis of complex molecules and as a building block for various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(Aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylic acid can be compared with other spirocyclic compounds, such as 5-azaspiro[2.4]heptane derivatives These compounds share a similar spirocyclic structure but differ in their functional groups and specific chemical properties The uniqueness of 1-(Aminomethyl)-5-oxaspiro[2
Similar compounds include:
- 5-azaspiro[2.4]heptane derivatives
- Substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids
- 2-oxa-1-azabicyclo[3.2.0]heptanes
Properties
IUPAC Name |
2-(aminomethyl)-5-oxaspiro[2.4]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c9-4-8(6(10)11)3-7(8)1-2-12-5-7/h1-5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPQMZNPGIHLJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC2(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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